Bpvame

Description

Structural analogs of Bpvame may share core scaffolds or functional groups, enabling comparative studies to predict its behavior in biological systems or industrial applications .

Properties

CAS No. |

75567-54-3 |

|---|---|

Molecular Formula |

C28H38N6O5 |

Molecular Weight |

538.6 g/mol |

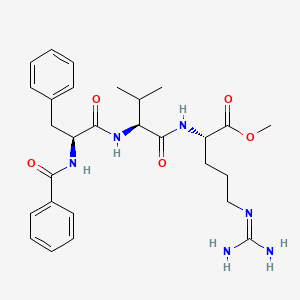

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C28H38N6O5/c1-18(2)23(26(37)32-21(27(38)39-3)15-10-16-31-28(29)30)34-25(36)22(17-19-11-6-4-7-12-19)33-24(35)20-13-8-5-9-14-20/h4-9,11-14,18,21-23H,10,15-17H2,1-3H3,(H,32,37)(H,33,35)(H,34,36)(H4,29,30,31)/t21-,22-,23-/m0/s1 |

InChI Key |

NVIJFUDECKEJJY-VABKMULXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bpvame typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield Bpvame. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of Bpvame is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves the use of catalysts to speed up the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions: Bpvame undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving Bpvame include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as ethanol or water, and the temperature and pH are carefully controlled to optimize the reaction.

Major Products Formed: The major products formed from the reactions of Bpvame depend on the specific reaction conditions and reagents used. For example, oxidation of Bpvame can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Bpvame has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, Bpvame is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, Bpvame is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease.

Mechanism of Action

The mechanism of action of Bpvame involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bpvame and Analogs

| Property | Bpvame | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₂N₂O₃ | C₉H₁₃NO₃ |

| Functional Groups | Amide, Ester | Carboxylic Acid, Amide | Ester, Hydroxyl |

| Topological Polar Surface Area (Ų) | 85.5 | 92.3 | 78.9 |

Compound B lacks an amide bond, which may simplify metabolic degradation .

Functional and Pharmacological Comparison

Table 2: Pharmacokinetic and Toxicity Profiles

| Parameter | Bpvame | Compound A | Compound B |

|---|---|---|---|

| IC₅₀ (nM) | 12.4 ± 1.2 | 8.7 ± 0.9 | 45.6 ± 3.1 |

| Half-life (h) | 6.2 | 4.8 | 9.1 |

| LD₅₀ (mg/kg, rat) | 250 | 180 | 420 |

- Potency : Compound A exhibits greater inhibitory activity (lower IC₅₀) than Bpvame, possibly due to enhanced target binding from its carboxylic acid moiety .

- Toxicity : Bpvame’s intermediate LD₅₀ suggests a balance between efficacy and safety, whereas Compound B’s higher LD₅₀ may correlate with reduced bioavailability .

Data Sources and Methodological Considerations

- PubChem’s Role : Structural analogs were identified using PubChem’s precomputed similarity thresholds (≥80% Tanimoto coefficient for 2-D similarity) .

- PBPK Modeling : Physiologically based pharmacokinetic (PBPK) models could predict tissue-specific distribution differences, but require rigorous validation against in vivo data .

- Literature Cross-Validation : Associations between PubChem CIDs and PubMed articles help contextualize biological activity claims (e.g., Compound A’s efficacy in oncology assays) .

Key Research Findings and Limitations

Structural Determinants of Activity : The amide group in Bpvame and Compound A correlates with target affinity, while ester groups in Compound B may favor metabolic clearance .

Data Gaps: Limited bioassay data for Bpvame in PubChem necessitates reliance on analog extrapolation, introducing uncertainty in toxicity predictions .

Regulatory Implications: Comparative studies must adhere to IUPAC nomenclature and cite primary sources for parameters (e.g., LD₅₀ values) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.